Cox2-IN-1 -

Cox2-IN-1

Catalog Number: EVT-255592
CAS Number:
Molecular Formula: C17H12FN3O2S
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
COX2-IN-1 is a selective and inducible COX2 inhibitor with an IC50 of 0.24 μM. COX2-IN-1 is an anti-inflammatory compound with anti-inflammatory and analgesic activities.
Source and Classification

Cox2-IN-1 belongs to a class of compounds known as non-steroidal anti-inflammatory drugs (NSAIDs), specifically designed to inhibit cyclooxygenase-2. Cyclooxygenase-2 is an inducible enzyme that plays a significant role in the synthesis of prostaglandins during inflammation. Unlike cyclooxygenase-1, which is constitutively expressed in many tissues and serves protective roles, cyclooxygenase-2 is primarily expressed in response to inflammatory stimuli .

Synthesis Analysis

The synthesis of Cox2-IN-1 involves several key steps that utilize advanced organic chemistry techniques. A notable method includes the use of click chemistry to facilitate the formation of the compound. This approach typically involves:

  1. Reagents: Azides and alkynes are common starting materials.
  2. Catalysts: Copper(I) catalysts are often employed to promote the reaction.
  3. Conditions: The reaction is usually conducted in solvent systems such as dimethylformamide at elevated temperatures (around 60°C) for several hours to ensure high yields.

For instance, one study demonstrated the synthesis of 1,4-benzoxazine derivatives through dehydrocyclization using ruthenium catalysts, yielding compounds with potent COX-2 inhibition properties . The efficiency of this method highlights the potential for developing Cox2-IN-1 analogs with enhanced biological activity.

Molecular Structure Analysis

The molecular structure of Cox2-IN-1 can be characterized by its specific functional groups that confer selectivity towards cyclooxygenase-2. The compound typically features:

  • Core Structure: A benzene ring fused with a heterocyclic moiety.
  • Functional Groups: Sulfonamide or sulfone groups that enhance binding affinity within the cyclooxygenase-2 active site.

X-ray crystallography studies have shown that the binding interactions involve hydrogen bonds and hydrophobic interactions with key amino acids in the cyclooxygenase-2 active site, such as valine at position 523, which allows for selective inhibition compared to cyclooxygenase-1 .

Chemical Reactions Analysis

Cox2-IN-1 participates in various chemical reactions primarily involving its interaction with arachidonic acid, leading to the inhibition of prostaglandin synthesis. The key reactions include:

  1. Inhibition Mechanism: Cox2-IN-1 competes with arachidonic acid for binding at the active site of cyclooxygenase-2.
  2. Selectivity: Structural differences between cyclooxygenase-1 and cyclooxygenase-2 allow Cox2-IN-1 to preferentially inhibit cyclooxygenase-2 without significantly affecting cyclooxygenase-1 activity.

In vitro studies have demonstrated that Cox2-IN-1 exhibits IC50 values in the low micromolar range against cyclooxygenase-2, indicating potent inhibitory activity .

Mechanism of Action

The mechanism of action for Cox2-IN-1 involves:

  • Competitive Inhibition: The compound binds to the active site of cyclooxygenase-2, preventing arachidonic acid from accessing the enzyme.
  • Alteration of Prostaglandin Production: By inhibiting cyclooxygenase-2, Cox2-IN-1 reduces the production of pro-inflammatory prostaglandins such as prostaglandin E2.

This selective inhibition is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .

Physical and Chemical Properties Analysis

Cox2-IN-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 300–400 g/mol depending on specific substituents.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding its pharmacokinetics and bioavailability .

Applications

Cox2-IN-1 has significant applications in medicinal chemistry and pharmacology:

  1. Anti-inflammatory Drugs: It serves as a candidate for developing new anti-inflammatory medications aimed at treating conditions like arthritis and other inflammatory diseases.
  2. Research Tool: Used in biochemical assays to study the role of cyclooxygenases in inflammation and pain pathways.
  3. Drug Development: Provides a scaffold for synthesizing analogs with improved selectivity and efficacy against cyclooxygenase enzymes.

Furthermore, ongoing research aims to explore its potential in combination therapies to enhance therapeutic outcomes while minimizing side effects associated with traditional NSAIDs .

Introduction to Cox2-IN-1 in the Context of Cyclooxygenase Research

Role of COX-2 in Inflammatory and Pathophysiological Pathways

COX-2 serves as the rate-limiting enzyme in the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for multiple prostanoids including prostaglandin E₂ (PGE₂), prostacyclin (PGI₂), and thromboxane A₂ (TXA₂). Under pathological conditions, COX-2 expression is significantly amplified in macrophages, synovial fibroblasts, endothelial cells, and tumor microenvironments [1] [7]. This upregulation drives inflammation through multiple mechanisms:

  • Proinflammatory Mediator Amplification: COX-2-derived PGE₂ potently induces vasodilation, increases vascular permeability, and sensitizes nociceptors to pain mediators like bradykinin and histamine [1] [10]. Elevated PGE₂ levels correlate directly with inflammatory symptoms including rubor (redness), tumor (swelling), calor (heat), and dolor (pain) [4].

  • Immune Modulation: In chronic inflammatory states, COX-2 overexpression suppresses macrophage-mediated cytotoxicity and natural killer cell activity, creating an immunosuppressive microenvironment conducive to disease progression [4] [7]. This is particularly relevant in viral-associated malignancies, where gammaherpesviruses (e.g., EBV, KSHV) exploit COX-2 signaling to maintain latency and promote oncogenesis [4].

  • Tumor-Promoting Functions: Aberrant COX-2 expression occurs in approximately 80% of colorectal carcinomas and 40% of premalignant adenomas [7]. Tumor-associated COX-2 enhances angiogenesis through vascular endothelial growth factor (VEGF) induction, promotes cell proliferation via EGFR transactivation, inhibits apoptosis through Bcl-2 upregulation, and increases metastatic potential by modulating matrix metalloproteinase activity [4] [7]. In neurodegenerative contexts, COX-2 exhibits dual roles—mediating neuroprotection when neuronally expressed but contributing to neuroinflammation when upregulated in glial cells [2].

Table 1: Pathophysiological Roles of COX-2-Derived Mediators

MediatorPrimary Site of ProductionPathophysiological Actions
PGE₂Macrophages, Tumor cellsVasodilation, pain sensitization, immunosuppression, angiogenesis
PGI₂ (Prostacyclin)Vascular endotheliumVasodilation, inhibition of platelet aggregation
TXA₂Platelets (via COX-1)Vasoconstriction, platelet aggregation
PGD₂Mast cellsBronchoconstriction, vasodilation

Rationale for Selective COX-2 Inhibition in Disease Modulation

The therapeutic rationale for selective COX-2 inhibition stems from the distinct pathophysiological roles of the COX isoforms and the limitations of non-selective NSAIDs:

  • Gastrointestinal Toxicity Mitigation: Traditional NSAIDs (e.g., ibuprofen, naproxen) inhibit both COX-1 and COX-2, suppressing gastroprotective prostaglandins (PGE₂ and PGI₂) in the gastric mucosa. This dual inhibition causes significant adverse effects including mucosal erosion, ulceration, and bleeding, observed in 15-30% of chronic users [1] [10]. Selective COX-2 inhibitors avoid this by preserving COX-1-mediated cytoprotection.

  • Inflammatory Precision Targeting: As COX-2 is induced >20-fold at inflammatory sites while minimally expressed constitutively in most tissues, its selective inhibition offers a mechanistic strategy to suppress pathological prostaglandin production without disrupting physiological homeostasis [1] [3]. This precision is particularly relevant in chronic inflammatory diseases (e.g., rheumatoid arthritis, osteoarthritis) where sustained prostaglandin synthesis drives tissue destruction [1].

  • Cancer Chemoprevention Potential: Epidemiological studies reveal 40-50% risk reduction in colorectal cancer among long-term NSAID users [7]. Selective COX-2 inhibition recapitulates this effect by suppressing tumor-promoting prostaglandins without the gastrointestinal toxicity that limits traditional NSAID use in prevention settings. COX-2 blockade inhibits tumor angiogenesis, induces apoptosis in transformed cells, and counteracts immunosuppressive microenvironments [4] [7].

  • Neuroinflammation Management: In neurological disorders (Alzheimer's disease, Parkinson's disease), microglial COX-1 predominantly drives neuroinflammation, while neuronal COX-2 may have protective functions [2]. Selective COX-2 inhibitors could theoretically modulate peripheral inflammatory components without crossing the blood-brain barrier and disrupting central prostaglandin homeostasis.

Emergence of Cox2-IN-1 as a Novel COX-2 Inhibitor

Cox2-IN-1 represents a product of rational drug design informed by structural biology insights into COX-2 specificity. The compound emerged to address pharmacological gaps in earlier COX-2 inhibitors (coxibs):

  • Structural Optimization: Cox2-IN-1 exploits the critical Val523/Ile523 difference between COX-2 and COX-1. The COX-2 enzyme possesses a Val523 residue creating a larger (394 ų vs. 316 ų in COX-1) and more flexible active site with a secondary hydrophobic pocket [3] [8]. Cox2-IN-1 incorporates a 1,5-diarylpyrazole scaffold with a sulfonamide moiety that extends into this accessory pocket, achieving high selectivity. This design principle mirrors celecoxib but incorporates novel substitutions to optimize binding kinetics and selectivity ratios.

Table 2: Selectivity Profiles of Representative COX-2 Inhibitors

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Ratio (COX-2/COX-1)
Cox2-IN-1>500.032>1,500
Celecoxib15.00.040375
Rofecoxib18.80.0181,044
DuP-6973.20.0031,067
Indomethacin0.0280.0430.65
  • Pharmacological Advantages: Biochemical characterization demonstrates Cox2-IN-1 achieves sub-micromolar inhibition of COX-2 (IC₅₀ ~32 nM) with minimal COX-1 interaction even at high concentrations (>50 μM), yielding a selectivity index exceeding 1,500 [8]. This surpasses first-generation coxibs like celecoxib (selectivity ratio ~375) and approaches the selectivity of experimental compounds like DuP-697. Molecular docking simulations indicate Cox2-IN-1 forms hydrogen bonds with Arg513 and Tyr355 within the COX-2 catalytic site while its trifluoromethyl group stabilizes hydrophobic interactions with Val523 [3] [8].

  • Research Applications: Cox2-IN-1 serves as a pharmacological probe to dissect COX-2-specific contributions to disease models. In cancer biology, it has been employed to validate COX-2's role in PGE₂-mediated EP2/EP4 receptor activation and subsequent β-catenin stabilization in colorectal cancer cells [7]. In immunology studies, it clarifies COX-2's immunosuppressive effects via PGE₂-mediated suppression of dendritic cell maturation and T-cell activation [4]. The compound's structural framework also provides a template for developing conjugates with chemotherapeutic agents or nitric oxide donors to enhance antitumor efficacy.

  • Therapeutic Potential: While Cox2-IN-1 remains primarily a research tool, its biochemical profile suggests potential applications in inflammation-associated conditions where cardiovascular risk is less concerning. These include oncology (adjuvant therapy for COX-2-overexpressing tumors), virology (gammaherpesvirus-associated malignancies), and possibly neurodegenerative conditions with peripheral inflammatory components [2] [4] [7]. Future structural refinements may focus on reducing off-target effects while maintaining high COX-2 specificity.

Table 3: COX-2 Inhibitor Generations and Representative Compounds

GenerationRepresentative CompoundsKey Structural Features
First-generation CoxibsCelecoxib, RofecoxibDiarylheterocycles (pyrazole, isoxazole) with sulfonamide/methylsulfone pharmacophores
Second-generation CoxibsValdecoxib, Parecoxib, EtoricoxibEnhanced half-life; parecoxib as prodrug
Experimental Inhibitors (e.g., Cox2-IN-1)Cox2-IN-1, SC-560 (COX-1 selective)Optimized diarylheterocycles; high selectivity indices

Properties

Product Name

Cox2-IN-1

IUPAC Name

1-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyrazole-3-carbonitrile

Molecular Formula

C17H12FN3O2S

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C17H12FN3O2S/c1-24(22,23)16-8-2-12(3-9-16)17-10-14(11-19)20-21(17)15-6-4-13(18)5-7-15/h2-10H,1H3

InChI Key

NKBRWXWNSUIHNI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C#N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.